Bortezomib-d8
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bortezomib-d8 is a deuterated form of Bortezomib, a proteasome inhibitor used primarily in the treatment of multiple myeloma and mantle cell lymphoma . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and pharmacodynamics of Bortezomib, as the deuterium atoms can provide more stable and traceable results in mass spectrometry .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bortezomib-d8 involves the incorporation of deuterium atoms into the Bortezomib molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the use of deuterated boronic acid in the coupling reaction with a dipeptide . The reaction conditions typically involve the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .
化学反应分析
Types of Reactions: Bortezomib-d8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the stability and reactivity of the compound under different conditions .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound . Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Bortezomib-d8 has a wide range of scientific research applications. In chemistry, it is used to study the stability and reactivity of Bortezomib under different conditions . In biology, it is used to investigate the metabolic pathways and mechanisms of action of Bortezomib in cells . In medicine, this compound is used in pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of Bortezomib . In industry, it is used in the development of new formulations and delivery systems for Bortezomib .
作用机制
Bortezomib-d8 exerts its effects by inhibiting the 26S proteasome, a protein complex responsible for degrading ubiquitinated proteins . This inhibition leads to the accumulation of misfolded proteins, causing endoplasmic reticulum stress and activation of the unfolded protein response . The result is cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells . The molecular targets of this compound include the β5 subunit of the proteasome, which is crucial for its proteolytic activity .
相似化合物的比较
Bortezomib-d8 is unique compared to other proteasome inhibitors due to its deuterated nature, which provides enhanced stability and traceability in research studies . Similar compounds include Carfilzomib, Ixazomib, and Marizomib, which also inhibit the proteasome but differ in their chemical structures and mechanisms of action . This compound’s uniqueness lies in its ability to provide more accurate and reliable data in pharmacokinetic and pharmacodynamic studies due to the presence of deuterium atoms .
属性
分子式 |
C19H25BN4O4 |
---|---|
分子量 |
392.3 g/mol |
IUPAC 名称 |
[(1R)-3-methyl-1-[[(2R)-2,3,3-trideuterio-3-(2,3,4,5,6-pentadeuteriophenyl)-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid |
InChI |
InChI=1S/C19H25BN4O4/c1-13(2)10-17(20(27)28)24-18(25)15(11-14-6-4-3-5-7-14)23-19(26)16-12-21-8-9-22-16/h3-9,12-13,15,17,27-28H,10-11H2,1-2H3,(H,23,26)(H,24,25)/t15-,17+/m1/s1/i3D,4D,5D,6D,7D,11D2,15D |
InChI 键 |
GXJABQQUPOEUTA-PGWCMDPNSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[C@]([2H])(C(=O)N[C@H](B(O)O)CC(C)C)NC(=O)C2=NC=CN=C2)[2H])[2H] |
规范 SMILES |
B(C(CC(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2=NC=CN=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。